molecular formula C7H4BrNO4 B1598167 3-bromopyridine-2,6-dicarboxylic Acid CAS No. 316808-10-3

3-bromopyridine-2,6-dicarboxylic Acid

Cat. No.: B1598167
CAS No.: 316808-10-3
M. Wt: 246.01 g/mol
InChI Key: IKHJUSWVJKICAT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Bromopyridine-2,6-dicarboxylic Acid is an organic compound with the molecular formula C7H4BrNO4 It’s known that brominated pyridine derivatives are often used as intermediates in organic synthesis, suggesting that their targets could be a variety of organic compounds .

Mode of Action

Bromination reactions, such as the one used to synthesize this compound, typically involve the addition of a bromine atom to a target molecule . This can increase the polarity of the molecule and activate certain bonds, leading to the formation of a halogen-substituted target product .

Biochemical Pathways

It’s known that brominated pyridine derivatives can be used as building blocks in the synthesis of various organic compounds . Therefore, it’s plausible that this compound could influence a range of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

It’s known that the compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.

Result of Action

Given its use as an intermediate in organic synthesis, it’s likely that its primary effect is the modification of target molecules, potentially leading to the formation of new compounds with different properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility characteristics suggest that the presence of certain solvents could impact its efficacy . Additionally, as with any chemical reaction, factors such as temperature and pH could also play a role in its stability and reactivity .

Chemical Reactions Analysis

3-Bromopyridine-2,6-dicarboxylic acid undergoes various types of chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include bromine, sulfur dioxide, and sodium nitrate . For example, the compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, leading to the formation of different derivatives . Additionally, it can participate in oxidation reactions to form more complex structures . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-Bromopyridine-2,6-dicarboxylic acid can be compared with other similar compounds such as 2-bromopyridine and 3-bromopyridine-2-carboxylic acid . While all these compounds contain a bromine atom attached to a pyridine ring, their reactivity and applications differ due to the presence and position of additional functional groups. For example, 2-bromopyridine is commonly used as an intermediate for the synthesis of various pyridine derivatives , whereas this compound is more specialized for use in coordination chemistry and fluorescent probes . This uniqueness makes this compound a valuable compound in specific research applications.

Properties

IUPAC Name

3-bromopyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-3-1-2-4(6(10)11)9-5(3)7(12)13/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHJUSWVJKICAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393796
Record name 3-bromopyridine-2,6-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316808-10-3
Record name 3-bromopyridine-2,6-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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